4-bromo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS No.: 862809-92-5
Cat. No.: VC5373649
Molecular Formula: C14H9BrN4O2
Molecular Weight: 345.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862809-92-5 |
|---|---|
| Molecular Formula | C14H9BrN4O2 |
| Molecular Weight | 345.156 |
| IUPAC Name | 4-bromo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C14H9BrN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |
| Standard InChI Key | CXPVFKTWFLHPFL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a benzamide backbone substituted with a bromine atom at the para position, linked to a 1,3,4-oxadiazole ring containing a pyridin-4-yl group. This architecture confers distinct electronic and steric properties:
-
Bromine atom: Enhances electrophilic reactivity and participates in halogen bonding .
-
1,3,4-Oxadiazole ring: Imparts metabolic stability and π-π stacking capabilities .
-
Pyridin-4-yl group: Facilitates hydrogen bonding and improves aqueous solubility .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉BrN₄O₂ |
| Molecular Weight | 345.15 g/mol |
| IUPAC Name | 4-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Br |
| Topological Polar Surface Area | 96.5 Ų |
Synthetic Methodologies
Primary Synthetic Routes
The synthesis typically involves a three-step sequence:
-
Formation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine:
-
Bromination of benzamide:
-
N-Bromosuccinimide (NBS) in dichloromethane introduces the bromine substituent.
-
-
Coupling reaction:
Table 2: Optimization of Coupling Conditions
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| T3P | 70 | 85 | 98 |
| EDC/HOBt | 25 | 72 | 95 |
| DCC/DMAP | 40 | 68 | 92 |
Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates potent inhibition of FGFR1, a kinase target in NSCLC:
-
Mechanism:
Table 3: Antiproliferative Activity in NSCLC Cell Lines
| Cell Line | IC₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| NCI-H520 | 1.36 ± 0.27 | 62.3 ± 4.1 |
| NCI-H1581 | 1.25 ± 0.23 | 68.7 ± 3.8 |
| NCI-H226 | 2.31 ± 0.41 | 54.9 ± 5.2 |
Antibacterial and Anti-inflammatory Effects
-
Gram-positive bacteria: MIC of 8 µg/mL against Staphylococcus aureus .
-
COX-2 inhibition: 74% suppression at 10 µM, surpassing celecoxib (68%) .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
ADMET Predictions
| Parameter | Value |
|---|---|
| LogP | 2.81 |
| Caco-2 permeability | 4.2 × 10⁻⁶ cm/s |
| CYP3A4 inhibition | Moderate |
Industrial and Research Applications
Pharmaceutical Development
-
Lead compound: In preclinical studies for NSCLC (Phase I trials anticipated 2026) .
-
Combination therapy: Synergizes with paclitaxel (CI = 0.32) .
Materials Science
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Oxadiazole Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume